

Physical and chemical properties of N-hydroxyoctanamide

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Compound of Interest		
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N-Hydroxyoctanamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxyoctanamide, also known as caprylhydroxamic acid, is an organic compound with a growing range of applications, from a preservative and chelating agent in cosmetic formulations to a subject of interest in biomedical research for its potential as a histone deacetylase (HDAC) inhibitor.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of N-hydroxyoctanamide, detailed experimental protocols for its synthesis and property determination, and a visualization of its role as a histone deacetylase (HDAC) inhibitor.

Chemical and Physical Properties

N-hydroxyoctanamide is a white to off-white or tan crystalline solid.[1][2][4] It possesses a hydroxamic acid functional group, which confers its characteristic chelating and biological activities.[1] The compound can exist in both keto and enol tautomeric forms, with the keto form being predominant in acidic conditions and the enol form in alkaline conditions.[1]

Identification and Molecular Characteristics



Property	Value	Reference
IUPAC Name	N-hydroxyoctanamide	[5]
Synonyms	Octanohydroxamic acid, Caprylhydroxamic acid	[1][4][6]
CAS Number	7377-03-9	[1][4][6][7]
EC Number	230-936-7	[6][7]
Molecular Formula	C8H17NO2	[1][4][5][6][7]
Molecular Weight	159.23 g/mol	[1][4][5][7]
SMILES	CCCCCCC(=O)NO	[4][5]
InChI Key	RGUVUPQQFXCJFC- UHFFFAOYSA-N	[5][8]

Physicochemical Properties

Property	- Value	Reference
Melting Point	78-81 °C	[6][9][10]
Boiling Point	343.32 °C (estimated)	[1][10]
Water Solubility	1.55 g/L (at 23 °C)	[1][10]
Solubility in other solvents	Soluble in propylene glycol, glycerin, and surfactants. Slightly soluble in Chloroform, DMSO, and Methanol.	[6][8][9]
рКа	9.56 ± 0.20 (predicted)	[1][8][10]
logP (octanol-water partition coefficient)	1.66 - 2.827 (estimated)	[1][10]
Vapour Pressure	2.50×10^{-6} mm Hg (at 25 °C) (estimated)	[1]



Stability and Reactivity

N-hydroxyoctanamide is stable under normal environmental conditions. However, it can hydrolyze to octanoic acid (caprylic acid) and hydroxylamine at very high (pH > 8) or low (pH < 5) pH.[1][11] At high temperatures, it can decompose to produce ammonia and oxides of carbon and nitrogen.[1][11] The hydroxamic acid functional group allows it to form strong complexes with transition metals, acting as a chelating agent.[1]

Experimental Protocols

This section outlines the methodologies for the synthesis of N-hydroxyoctanamide and the determination of its key physical properties.

Synthesis of N-Hydroxyoctanamide

A common method for the synthesis of N-hydroxyoctanamide is through the transamidation of an octanoic acid ester (e.g., ethyl octanoate) with hydroxylamine.[10]

Materials:

- Ethyl octanoate
- Hydroxylamine hydrochloride
- Potassium hydroxide (KOH) solution (40%)
- Ethanol
- Water
- Concentrated hydrochloric acid (HCl)
- Benzene (for recrystallization)
- Four-necked flask, stirrer, dropping funnel, condenser, thermometer, filtration apparatus, drying oven.

Procedure:



- Dissolve hydroxylamine hydrochloride (1.4 equivalents) in a mixture of water and ethanol in a four-necked flask with stirring at room temperature until fully dissolved.
- Add ethyl octanoate (1.0 equivalent) to the flask. The mixture will form a two-phase system.
- Cool the reaction mixture to 5-10 °C.
- Slowly add 40% KOH solution (2.4 equivalents) dropwise to the mixture while maintaining the temperature between 5-10 °C.
- After the addition is complete, heat the reaction mixture to 50-55 °C and maintain this temperature for 3 hours.
- Monitor the reaction progress using gas chromatography (GC) until the ethyl octanoate is completely consumed.
- Once the reaction is complete, cool the mixture to 5-10 °C.
- Slowly add concentrated hydrochloric acid to adjust the pH to 6.4-6.7. A large amount of white solid will precipitate.
- Collect the solid product by filtration.
- Dry the crude product in an oven at 50 °C for 8 hours.
- Recrystallize the crude product from benzene to obtain pure N-hydroxyoctanamide as a white flocculent solid.[8]



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Caption: Workflow for the synthesis of N-hydroxyoctanamide.



Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle

Procedure:

- Ensure the N-hydroxyoctanamide sample is dry and finely powdered using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a
 height of 2-3 mm. Tap the sealed end of the tube on a hard surface to compact the sample at
 the bottom.
- Place the capillary tube in the melting point apparatus.
- Heat the apparatus at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure substance will have a sharp melting range of 1-2 °C.

Determination of Water Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.



Apparatus:

- Flasks with stoppers
- Shaker or magnetic stirrer
- Analytical balance
- Filtration system (e.g., syringe filters)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
- pH meter

Procedure:

- Add an excess amount of N-hydroxyoctanamide to a known volume of purified water in a flask at a constant temperature (e.g., 23 °C).
- Seal the flask and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the suspension to settle.
- Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It is recommended to filter the sample.
- Dilute the saturated solution as necessary and determine the concentration of Nhydroxyoctanamide using a suitable analytical method (e.g., UV-Vis spectroscopy after establishing a calibration curve).
- The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).

Biological Activity: Histone Deacetylase (HDAC) Inhibition

Hydroxamic acids, including N-hydroxyoctanamide, are known to function as histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that remove acetyl groups



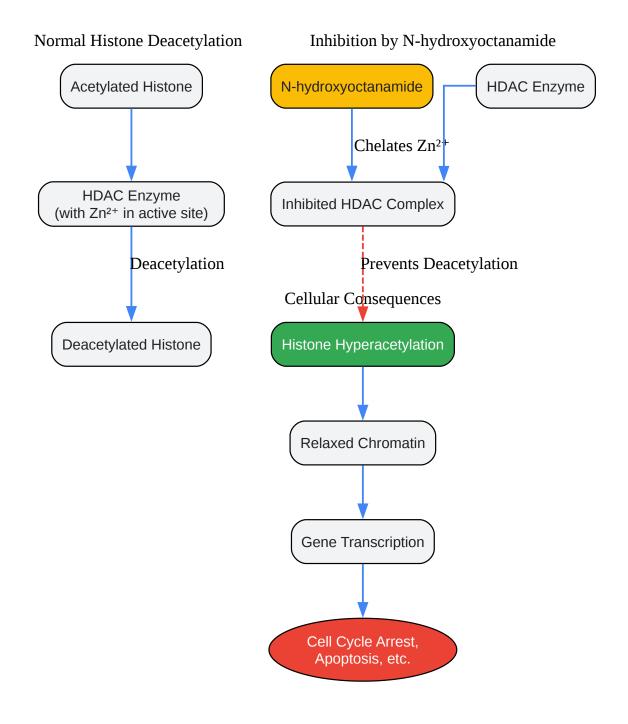
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from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, N-hydroxyoctanamide can induce histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for gene transcription. This can lead to various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a target for cancer therapy.

The inhibitory action of hydroxamic acids is primarily due to the chelation of the zinc ion (Zn²+) present in the active site of the HDAC enzyme.





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Caption: Mechanism of HDAC inhibition by N-hydroxyoctanamide.



While the general mechanism of HDAC inhibition by hydroxamic acids is understood, the specific downstream signaling pathways affected can be cell-type dependent. For instance, the hydroxamic acid-based HDAC inhibitor SAHA (Vorinostat) has been shown to induce apoptosis in prostate cancer cells via the Akt/FOXO3a signaling pathway.[1] This highlights the potential for N-hydroxyoctanamide and other hydroxamic acids to modulate critical cellular signaling cascades.

Conclusion

N-hydroxyoctanamide is a versatile compound with well-defined physical and chemical properties. Its role as a chelating agent and preservative is established, and its potential as a histone deacetylase inhibitor presents an exciting avenue for further research in drug development. This guide provides a foundational understanding of N-hydroxyoctanamide for scientists and researchers, offering standardized protocols and a clear visualization of its mechanism of biological action. Further investigation into its specific interactions with different HDAC isoforms and its effects on various signaling pathways will be crucial in fully elucidating its therapeutic potential.

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